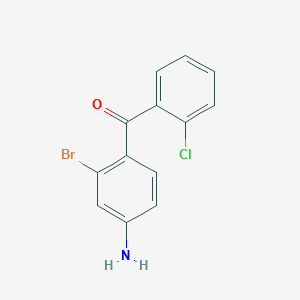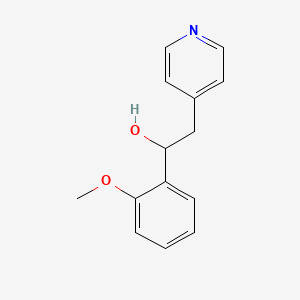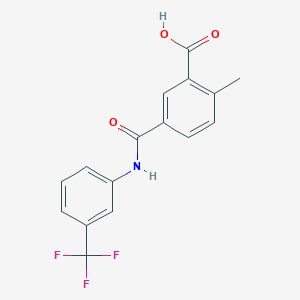![molecular formula C14H24N2O B13869852 3-[2-[Di(propan-2-yl)amino]ethoxy]aniline](/img/structure/B13869852.png)
3-[2-[Di(propan-2-yl)amino]ethoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-[Di(propan-2-yl)amino]ethoxy]aniline is an organic compound that features an aniline moiety substituted with a di(propan-2-yl)amino group and an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[Di(propan-2-yl)amino]ethoxy]aniline typically involves the reaction of 3-nitroaniline with di(propan-2-yl)aminoethanol under reductive conditions. The nitro group is reduced to an amino group, and the ethoxy group is introduced through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas with a palladium catalyst for the reduction step and alkyl halides for the substitution step.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-[Di(propan-2-yl)amino]ethoxy]aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Alkyl halides and strong bases like sodium hydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[2-[Di(propan-2-yl)amino]ethoxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 3-[2-[Di(propan-2-yl)amino]ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The di(propan-2-yl)amino group can interact with active sites on enzymes, potentially inhibiting or modifying their activity. The ethoxy group may also play a role in the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[2-[Di(propan-2-yl)amino]ethoxy]benzene
- 3-[2-[Di(propan-2-yl)amino]ethoxy]phenol
- 3-[2-[Di(propan-2-yl)amino]ethoxy]toluene
Uniqueness
3-[2-[Di(propan-2-yl)amino]ethoxy]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the di(propan-2-yl)amino and ethoxy groups on the aniline ring allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H24N2O |
|---|---|
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
3-[2-[di(propan-2-yl)amino]ethoxy]aniline |
InChI |
InChI=1S/C14H24N2O/c1-11(2)16(12(3)4)8-9-17-14-7-5-6-13(15)10-14/h5-7,10-12H,8-9,15H2,1-4H3 |
Clave InChI |
JHRJZIBVSBRTGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCOC1=CC=CC(=C1)N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-[2-fluoro-4-(hydroxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13869777.png)


![6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869809.png)

![N-(1-methyl-5-oxopyrrolidin-3-yl)-2-[(4-nitrophenyl)sulfonylamino]acetamide](/img/structure/B13869818.png)







